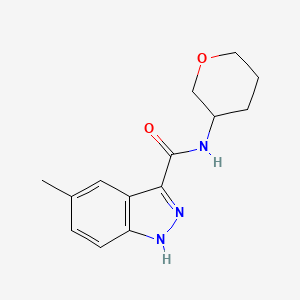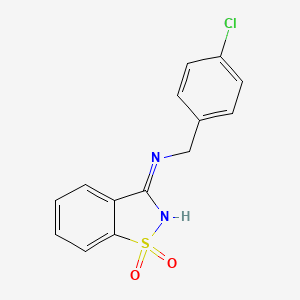![molecular formula C12H16BrNO B6075794 [1-(4-bromobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B6075794.png)
[1-(4-bromobenzyl)-2-pyrrolidinyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(4-bromobenzyl)-2-pyrrolidinyl]methanol is a chemical compound that has gained significant attention in the scientific research community. It is a potent and selective agonist for the α7 nicotinic acetylcholine receptor (nAChR), which is a key target for the treatment of various neurological disorders. In
Mecanismo De Acción
[1-(4-bromobenzyl)-2-pyrrolidinyl]methanol selectively binds to the α7 [1-(4-bromobenzyl)-2-pyrrolidinyl]methanol, which is a ligand-gated ion channel that is widely expressed in the brain and other tissues. Activation of this receptor leads to the influx of calcium ions into the cell, which triggers a cascade of intracellular signaling pathways. This ultimately leads to the release of neurotransmitters such as acetylcholine, dopamine, and serotonin, which are involved in a wide range of physiological processes.
Biochemical and Physiological Effects
The activation of α7 [1-(4-bromobenzyl)-2-pyrrolidinyl]methanol by [1-(4-bromobenzyl)-2-pyrrolidinyl]methanol has been shown to have a variety of biochemical and physiological effects. These include the modulation of synaptic plasticity, the regulation of inflammation and immune function, and the regulation of neurotransmitter release. It has also been shown to improve cognitive function, memory, and attention, as well as reduce anxiety and depression-like behaviors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[1-(4-bromobenzyl)-2-pyrrolidinyl]methanol has several advantages for lab experiments. It is a potent and selective agonist for the α7 [1-(4-bromobenzyl)-2-pyrrolidinyl]methanol, which makes it a valuable tool compound for studying the role of this receptor in various physiological processes. It has also been shown to have good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies. However, there are also some limitations to its use. For example, it may have off-target effects on other [1-(4-bromobenzyl)-2-pyrrolidinyl]methanol subtypes, which could complicate data interpretation.
Direcciones Futuras
There are several future directions for research on [1-(4-bromobenzyl)-2-pyrrolidinyl]methanol. One area of interest is the development of more potent and selective agonists for the α7 [1-(4-bromobenzyl)-2-pyrrolidinyl]methanol, which could lead to the development of novel therapeutics for neurological disorders. Another direction is the investigation of the downstream signaling pathways activated by this compound, which could provide insights into the physiological processes regulated by the α7 [1-(4-bromobenzyl)-2-pyrrolidinyl]methanol. Additionally, the use of this compound in combination with other drugs could lead to synergistic effects and improved therapeutic outcomes.
Métodos De Síntesis
The synthesis of [1-(4-bromobenzyl)-2-pyrrolidinyl]methanol involves the reaction of 4-bromobenzaldehyde with pyrrolidine, followed by reduction with sodium borohydride. The resulting compound is then treated with hydrochloric acid to yield the final product. This method has been optimized to produce high yields of pure compound suitable for scientific research.
Aplicaciones Científicas De Investigación
[1-(4-bromobenzyl)-2-pyrrolidinyl]methanol has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). It also has potential for the treatment of chronic pain, depression, and anxiety. Furthermore, it has been used as a tool compound to study the α7 [1-(4-bromobenzyl)-2-pyrrolidinyl]methanol and its role in various physiological processes.
Propiedades
IUPAC Name |
[1-[(4-bromophenyl)methyl]pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c13-11-5-3-10(4-6-11)8-14-7-1-2-12(14)9-15/h3-6,12,15H,1-2,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMWKIJFZUSBGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=C(C=C2)Br)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Bromo-benzyl)-pyrrolidin-2-yl]-methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(aminocarbonyl)-4-(4-isopropylphenyl)-5-methyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6075718.png)
![(1H-imidazol-4-ylmethyl){[1-(2-methylbenzyl)-4-piperidinyl]methyl}(tetrahydro-2-furanylmethyl)amine](/img/structure/B6075732.png)


![N-[3-(4-chlorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]isonicotinamide](/img/structure/B6075740.png)
![2-{[4-hydroxy-6-methyl-5-(3-methylbutyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B6075745.png)
![6-(3-chlorophenyl)-3-(1-pyrrolidinylcarbonyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B6075749.png)
![2-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6075751.png)
![4-bromo-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B6075768.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-phenylacrylamide](/img/structure/B6075773.png)
![3-chloro-N'-[2-(2,5-dioxo-1-pyrrolidinyl)-1-methylethylidene]benzohydrazide](/img/structure/B6075779.png)
![2-{[(4-ethyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone](/img/structure/B6075801.png)
